molecular formula C32H48O5 B1254029 Stelliferin G

Stelliferin G

Cat. No.: B1254029
M. Wt: 512.7 g/mol
InChI Key: LRKJRNYRZIABOX-SVOIAGRFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Stelliferin G is an isomalabaricane triterpenoid isolated from marine sponges such as Jaspis stellifera and Rhabdastrella globostellata. It belongs to a class of structurally complex natural products characterized by a fused tetracyclic skeleton with multiple oxygenated functional groups . This compound (compound 21 in ) has demonstrated significant cytotoxicity against human cancer cell lines, including gastric adenocarcinoma (AGS), melanoma (MALME-3M), and leukemia (MOLT-4), with IC50 values in the sub-microgram range . Its bioactivity is attributed to its ability to stabilize DNA-polymerase β interactions and induce apoptosis, making it a promising lead compound for anticancer drug development .

Properties

Molecular Formula

C32H48O5

Molecular Weight

512.7 g/mol

IUPAC Name

[(5S,6E,8E,10Z)-10-[(3aS,5aR,6S,7R,9aR,9bS)-7-hydroxy-6-(hydroxymethyl)-3a,6,9a-trimethyl-2-oxo-1,4,5,5a,7,8,9,9b-octahydrocyclopenta[a]naphthalen-3-ylidene]-2,6-dimethylundeca-2,6,8-trien-5-yl] acetate

InChI

InChI=1S/C32H48O5/c1-20(2)12-13-25(37-23(5)34)21(3)10-9-11-22(4)29-24(35)18-27-30(6)17-15-28(36)32(8,19-33)26(30)14-16-31(27,29)7/h9-12,25-28,33,36H,13-19H2,1-8H3/b11-9+,21-10+,29-22+/t25-,26+,27-,28+,30-,31-,32+/m0/s1

InChI Key

LRKJRNYRZIABOX-SVOIAGRFSA-N

Isomeric SMILES

CC(=CC[C@@H](/C(=C/C=C/C(=C/1\C(=O)C[C@@H]2[C@@]1(CC[C@@H]3[C@@]2(CC[C@H]([C@]3(C)CO)O)C)C)/C)/C)OC(=O)C)C

Canonical SMILES

CC(=CCC(C(=CC=CC(=C1C(=O)CC2C1(CCC3C2(CCC(C3(C)CO)O)C)C)C)C)OC(=O)C)C

Synonyms

stelliferin G

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Features and Bioactivities of this compound and Analogues

Compound Source Structural Features Bioactivity (IC50 or Activity Level) Key Targets
This compound (21) Jaspis stellifera Tetracyclic core, C-29 hydroxyl group IC50: 0.23 µg/mL (MALME-3M) DNA polymerase β binding
13(E)-Stelliferin G (27) Jaspis sp. 13(E)-configured double bond IC50: 0.23 µg/mL (MALME-3M) Melanoma cell inhibition
29-Hydroxystelliferin B (26) Jaspis stellifera C-29 hydroxyl, C-13 Z-configuration IC50: 0.11 µg/mL (MALME-3M) DNA-polymerase β stabilization
Stelliferin Riboside (29) Rhabdastrella globostellata C-3 riboside substitution Induces 29% DNA-polymerase β binding DNA interaction
Stellettin L (12) Stelletta tenuis C-24 acetate, C-30 methyl ester IC50: 0.8 µg/mL (AGS) Gastric cancer inhibition

Key Differences and Structure-Activity Relationships (SAR)

Hydroxylation and Configuration: The presence of a hydroxyl group at C-29 (e.g., 26 and 21) enhances cytotoxicity compared to non-hydroxylated analogues like stelliferin riboside (29) . Stereochemical differences, such as the 13(E) vs. 13(Z) configuration in 27 and 26, marginally affect potency but alter target selectivity .

Functional Group Modifications :

  • Acetoxylation (e.g., 3-epi-29-acetoxystelliferin E, 30 ) reduces DNA-binding activity compared to hydroxylated derivatives, suggesting steric hindrance may impede target interactions .
  • Riboside substitution at C-3 (29 ) shifts activity from cytotoxicity to DNA-polymerase β stabilization, highlighting the role of polar groups in modulating mechanisms .

Cellular Targets :

  • This compound and 26 exhibit dual mechanisms: direct cytotoxicity and DNA-polymerase β stabilization, whereas stellettins (e.g., 12 ) primarily induce apoptosis via mitochondrial pathways .

Bioactivity Trends

  • Potency : 29-Hydroxystelliferin B (26 ) is the most potent analogue (IC50 = 0.11 µg/mL), likely due to optimal hydroxylation and configuration .
  • Selectivity: this compound shows broader activity across melanoma and leukemia cells, while stellettins (e.g., 12) are more selective for gastric cancer .

Q & A

Q. What are the established methods for isolating Stelliferin G from natural sources, and how can reproducibility be ensured?

Isolation typically involves solvent extraction followed by chromatographic techniques (e.g., HPLC, TLC) guided by bioactivity assays. To ensure reproducibility, document solvent ratios, column parameters, and purification steps in detail. Cross-validate purity using NMR and mass spectrometry (MS) . For natural product isolation, adhere to guidelines in , which emphasize citing protocols for known compounds and providing full characterization data (e.g., melting points, spectral signatures) for novel compounds.

Q. What spectroscopic techniques are critical for characterizing this compound’s structure, and how should data be interpreted?

Key techniques include:

  • NMR (1D and 2D): Assign proton/carbon signals and confirm connectivity via COSY, HSQC, and HMBC.
  • X-ray crystallography: Resolve absolute configuration if crystals are obtainable.
  • High-resolution MS: Confirm molecular formula. Data interpretation requires comparison with published spectra of related compounds and statistical validation (e.g., NOESY for stereochemistry). Cross-reference databases like SciFinder or Reaxys for structural analogs .

Q. What in vitro biological assays are commonly used to evaluate this compound’s activity, and how should controls be designed?

Assays include cytotoxicity (MTT), antimicrobial (MIC), and enzyme inhibition (IC50). Use positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls to rule out artifacts. Ensure cell lines/microbial strains are authenticated, and report sample sizes with statistical power calculations (e.g., ANOVA with post-hoc tests) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

Contradictions may arise from variations in assay conditions (e.g., pH, solvent), cell line heterogeneity, or compound purity. Address discrepancies by:

  • Repeating experiments under standardized protocols (e.g., CLSI guidelines for antimicrobial assays).
  • Validating purity via orthogonal methods (e.g., HPLC-DAD vs. LC-MS).
  • Applying meta-analysis to compare datasets, using tools like RevMan for effect-size calculations .

Q. What strategies optimize the total synthesis of this compound, particularly for stereochemical fidelity?

Focus on asymmetric catalysis (e.g., Sharpless epoxidation) and chiral auxiliaries to control stereocenters. Use retrosynthetic analysis to simplify complex moieties, and employ real-time reaction monitoring (e.g., in-situ IR). Validate intermediates via crystallography and compare optical rotation with natural isolates .

Q. How can multi-omics approaches (e.g., transcriptomics, metabolomics) elucidate this compound’s mechanism of action?

Integrate RNA-seq data to identify differentially expressed genes and LC-MS-based metabolomics to track metabolic perturbations. Use pathway enrichment tools (e.g., KEGG, STRING) and validate targets via CRISPR knockouts or siRNA silencing. Ensure raw data is deposited in repositories like GEO or MetaboLights .

Q. What statistical frameworks are appropriate for dose-response studies of this compound in heterogeneous cell populations?

Use nonlinear regression (e.g., Hill equation) to calculate EC50/IC50. For heterogeneity, apply mixed-effects models or machine learning (e.g., random forests) to account for covariates like cell cycle stage. Report confidence intervals and adjust for multiple comparisons .

Methodological Guidance

Q. How should researchers design a literature review to contextualize this compound within current knowledge?

  • Search strategy: Use Boolean operators in databases (e.g., PubMed: "this compound AND biosynthesis NOT derivative").
  • Inclusion criteria: Prioritize primary literature (2000–2025) and exclude reviews unless for background.
  • Data extraction: Tabulate bioactivity data, sources, and assay conditions. Tools like Covidence can streamline screening .

Q. What criteria validate this compound’s novelty in grant proposals or publications?

Apply the FINER framework :

  • Feasible: Demonstrate access to instrumentation (e.g., LC-QTOF-MS).
  • Novel: Highlight structural uniqueness via comparative spectral libraries.
  • Relevant: Link to unmet therapeutic needs (e.g., antibiotic resistance) .

Q. How can bioinformatics tools predict this compound’s biosynthetic gene clusters (BGCs) in source organisms?

Use antiSMASH or PRISM to identify BGCs. Cross-reference with MIBiG database for known pathways. Validate predictions via gene knockout and heterologous expression in E. coli or S. cerevisiae .

Data Presentation & Reproducibility

Q. What are best practices for presenting spectral data of this compound in manuscripts?

  • Figures: Include annotated NMR spectra (δ values, coupling constants) and chromatograms (retention times, purity %).
  • Tables: Summarize crystallographic data (CCDC deposition numbers, R-factors).
    Avoid redundancy; refer to supplementary information for raw data .

Q. How can researchers ensure computational models (e.g., molecular docking) of this compound are robust?

  • Validate docking poses with molecular dynamics simulations (e.g., GROMACS).
  • Report scoring functions (e.g., AutoDock Vina) and consensus across software (e.g., Glide vs. MOE).
  • Deposit models in public repositories like Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Stelliferin G
Reactant of Route 2
Stelliferin G

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.